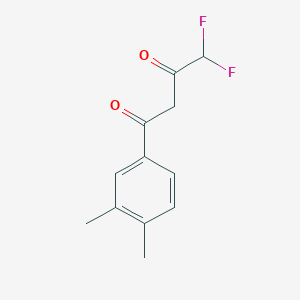![molecular formula C15H13ClFNOS B4576558 N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4576558.png)
N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide, commonly known as CFMTI, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thioamide derivatives and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has led to the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide with potential anti-inflammatory activities. For instance, a study by Sunder and Maleraju (2013) synthesized eight derivatives and found that among these, compounds exhibited significant anti-inflammatory activity, highlighting the chemical's potential as a precursor for developing therapeutic agents (Sunder & Maleraju, 2013).
Metabolic Studies
The compound and its derivatives have been studied for their metabolism in human and rat liver microsomes. Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and found important insights into the metabolic pathways, which are crucial for understanding the safety and environmental impact of such chemicals (Coleman et al., 2000).
Chemical Properties and Interactions
The chemical properties and interactions of derivatives of this compound have been explored to understand their potential applications further. For example, Wu et al. (2007) developed a chemosensor based on a derivative for detecting anions, demonstrating the compound's utility in developing new materials for sensing applications (Wu et al., 2007).
Antimicrobial and Anticancer Applications
Research into sulfide and sulfone derivatives has shown potential antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi, indicating the compound's versatility in contributing to new antimicrobial agents development (Badiger et al., 2013). Furthermore, derivatives have been synthesized and evaluated for their anticancer activities, revealing selective cytotoxicity against cancer cell lines, which suggests potential applications in cancer therapy (Evren et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c1-10-2-5-12(6-3-10)20-9-15(19)18-11-4-7-14(17)13(16)8-11/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIUGRKICNBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide](/img/structure/B4576486.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B4576500.png)
![N-[2-(2-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4576503.png)
![ethyl (2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4576508.png)
![4-{[(2-oxocyclohexylidene)methyl]amino}benzoic acid](/img/structure/B4576512.png)
![N-[2-(2-benzylphenoxy)ethyl]-5-bromonicotinamide](/img/structure/B4576520.png)
![2-[(4-bromophenyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4576528.png)

![5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4576555.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B4576570.png)
![1-(4-ethoxyphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4576577.png)
![2-benzyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B4576585.png)
![8-[3-(1-azepanyl)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4576586.png)
